BenchChemオンラインストアへようこそ!

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

LPAR1 Antagonist Fibrosis Spirocyclic Scaffold

This [6.6] spirocyclic mono-Boc diamine offers a conformationally restricted scaffold with a wider N–N distance (~3.8–4.5 Å) than [5.5]undecane analogs, enabling precise geometry control for GPCR and LPAR1-targeted drug discovery. The Boc-protected amine supports orthogonal SAR exploration, making it a privileged, less patented alternative to piperazine. Ideal for fibrosis and CNS programs requiring distinct spatial vectors and proprietary IP space.

Molecular Formula C16H30N2O2
Molecular Weight 282.42 g/mol
CAS No. 1160246-81-0
Cat. No. B1528894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS1160246-81-0
Molecular FormulaC16H30N2O2
Molecular Weight282.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC2(C1)CCCCNC2
InChIInChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-7-5-9-16(13-18)8-4-6-10-17-12-16/h17H,4-13H2,1-3H3
InChIKeyWSKLLLAOAMNOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0): Conformationally Restricted Spirocyclic Diamine Building Block for Drug Discovery


Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0) is a conformationally restricted spirocyclic diamine featuring a monoprotected Boc group on one nitrogen and a free secondary amine on the other . As a monoBoc bicyclic diamine, it serves as a scaffold for constructing three-dimensional molecular architectures and is categorized as a surrogate for widely used piperazine motifs in medicinal chemistry [1]. The compound contains a [6.6] spirocyclic system comprising two fused seven-membered rings, distinguishing it from more common [5.5] and [4.5] spiro systems in terms of ring strain, conformational preferences, and spatial orientation of the nitrogen atoms [2]. It is supplied commercially as a research intermediate with typical purity specifications of 95% .

Why Generic Spirocyclic Diamine Substitution Fails: The Quantifiable Differentiation of Tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate


Spirocyclic diamines are not interchangeable building blocks; variations in ring size, nitrogen placement, and Boc protection position produce quantifiably distinct spatial vectors, pKa values, and ADMET properties [1]. The [6.6] spiro system in tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate differs fundamentally from the more common [5.5]undecane and [4.5]decane scaffolds in both the distance between the two nitrogen atoms and the conformational flexibility of each seven-membered ring [2]. These geometric differences directly affect target binding geometry, physicochemical properties, and ultimately the biological readout of derived compounds. Furthermore, the specific positional isomerism—2,9-diazaspiro[6.6]tridecane versus alternative regioisomers—determines the exit vectors of the amine functionalities, which critically influences structure-activity relationships (SAR) in receptor binding [3]. Generic substitution without empirical validation of these parameters introduces uncontrolled variables that can alter or eliminate activity. The evidence compiled in Section 3 establishes quantifiable differentiation along multiple orthogonal dimensions, confirming that this compound provides a distinct molecular starting point not replicated by other in-class alternatives [4].

Quantitative Differentiation Evidence: Tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate Versus In-Class Spirocyclic Diamine Analogs


2,9-Diazaspiro[6.6]tridecane Scaffold Enables LPAR1 Antagonist Activity with IC50 ≤ 50 nM and Safety Window ≥ 4000×

In a patent describing LPAR1 antagonists, compounds incorporating the 2,9-diazaspiro[6.6]tridecane core demonstrate potent inhibitory activity with IC50 values as low as ≤ 50 nM, while simultaneously exhibiting a favorable safety profile with CC50 values ≥ 200 μM [1]. This corresponds to a therapeutic index (CC50/IC50) of ≥ 4000×. In contrast, [5.5]undecane and [5.6]dodecane spiro scaffolds typically require extensive optimization to achieve comparable potency-toxicity windows [2]. The larger [6.6] ring system in this scaffold provides distinct spatial geometry that contributes to this balance of potency and safety.

LPAR1 Antagonist Fibrosis Spirocyclic Scaffold

Nitrogen-to-Nitrogen Distance in [6.6] Spiro System Differs Quantitatively from [5.5] and [4.5] Analogs

The 2,9-diazaspiro[6.6]tridecane scaffold contains two seven-membered rings sharing a spiro carbon, producing a nitrogen-to-nitrogen distance and angular orientation that differs from both [5.5]undecane (two six-membered rings) and [4.5]decane (five- and six-membered rings) systems [1]. Seven-membered rings adopt multiple low-energy conformations (chair, twist-chair, boat), whereas six-membered rings predominantly occupy chair conformations [2]. This conformational flexibility difference translates to distinct exit vectors for substituents attached to the nitrogen atoms—a critical parameter in fragment-based and structure-based drug design [3].

Conformational Analysis Scaffold Geometry Structure-Based Design

Commercial Purity Specification: 95% Minimum Purity for Tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate

Commercial suppliers list tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0) with a minimum purity specification of 95% . This purity level is suitable for direct use as a building block in medicinal chemistry synthesis without additional purification. For comparison, the structurally related 3,9-diaza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (CAS 173405-78-2) is also supplied at similar purity grades, but the [6.6] scaffold represents a less common and commercially scarcer scaffold type .

Building Block Quality Synthetic Intermediate Procurement Specification

Recommended Research and Industrial Application Scenarios for Tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate Based on Verified Evidence


Fibrosis and Inflammation Drug Discovery: LPAR1 Antagonist Lead Generation

The 2,9-diazaspiro[6.6]tridecane scaffold has been specifically validated in patent literature as a core structure for LPAR1 antagonists with IC50 values ≤ 50 nM and favorable safety margins (CC50 ≥ 200 μM, therapeutic index ≥ 4000×) [1]. Research programs targeting fibrotic diseases (idiopathic pulmonary fibrosis, systemic sclerosis, NASH) or inflammatory conditions mediated by lysophosphatidic acid signaling should prioritize this building block as a starting scaffold. The compound's Boc-protected amine enables orthogonal functionalization at the free secondary amine position, allowing systematic SAR exploration while maintaining the validated spiro core geometry .

Fragment-Based and Structure-Based Drug Design Requiring Extended N–N Vectors

The [6.6] spiro system in tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate provides an extended nitrogen-to-nitrogen distance (approximately 3.8–4.5 Å) compared to the more common [5.5]undecane scaffold (approximately 2.8–3.2 Å) [2]. This geometric distinction makes it particularly suitable for programs where computational docking or crystallographic fragment screening has identified a requirement for wider separation between hydrogen bond donor/acceptor pairs or a need to bridge two distinct subsites within a binding pocket [3]. The free secondary amine is available for immediate derivatization, while the Boc-protected amine can be deprotected under mild acidic conditions for subsequent functionalization [4].

Piperazine Replacement and Intellectual Property Diversification

MonoBoc bicyclic diamines including tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate are recognized as valuable surrogates for the piperazine motif, which is among the most frequently used building blocks in medicinal chemistry [5]. The [6.6] spiro scaffold offers distinct three-dimensionality and conformational restriction relative to planar piperazine, potentially improving target selectivity and pharmacokinetic properties [6]. Furthermore, the [6.6] diazaspiro system is less extensively explored and patented compared to [5.5]undecane derivatives (e.g., CAS 173405-78-2), offering opportunities for generating novel intellectual property in competitive therapeutic areas .

CNS Drug Discovery: G-Protein-Coupled Receptor (GPCR) Ligand Development

Spirocyclic diamine scaffolds have demonstrated utility in modulating GPCR targets including dopamine D3 receptors, μ-opioid receptors, and σ1 receptors [7][8]. The conformational constraints imposed by the spiro architecture reduce the entropic penalty upon receptor binding, a principle that applies equally to the [6.6] system in this compound. While direct receptor binding data for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate-derived molecules remain to be published, the class-level evidence of spirocyclic diamines as privileged scaffolds for GPCR ligands supports its deployment in CNS-focused lead discovery programs where differentiating receptor selectivity is paramount [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.